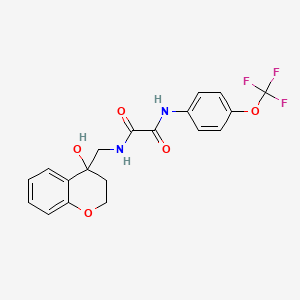

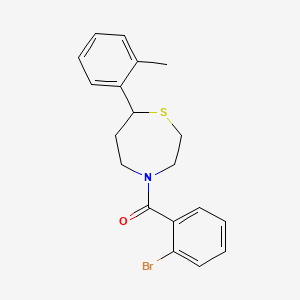

![molecular formula C16H13F2NO2 B2979798 (2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide CAS No. 305373-25-5](/img/structure/B2979798.png)

(2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2E)-3-[4-(Difluoromethoxy)phenyl]acrylate” is related to your query . It has a molecular formula of C10H7F2O3 . Another related compound is “(2E)-3- [2,4-bis (difluoromethoxy)phenyl]acrylic acid” with a molecular formula of C11H8F4O4 .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, and density. The molecular weight of “(2E)-3-[4-(Difluoromethoxy)phenyl]acrylate” is approximately 213.158 Da .Scientific Research Applications

Anti-Inflammatory Potential and Synthesis

A series of ring-substituted N-arylcinnamanilides, including (2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide, have been investigated for their anti-inflammatory potential. These compounds were found to significantly attenuate lipopolysaccharide-induced NF-κB activation, suggesting a potential for treating inflammatory conditions. The compounds demonstrated a potency exceeding that of the parental cinnamic acid, with specific derivatives showing high inhibition of transcription factor NF-κB. This effect was observed without affecting the IκBα level or MAPKs activity, indicating a unique mode of action compared to traditional anti-inflammatory drugs like prednisone. The modification of the anilide core by lipophilic and bulky moieties appears beneficial for enhancing anti-inflammatory potential. The synthesis and characterization of these compounds, including their molecular structures determined by single-crystal X-ray analysis, highlight the importance of structural modification in achieving desired biological activities (Hošek et al., 2019).

Biological Activities and ADMET-Related Properties

Further research into N-arylcinnamanilides has extended into examining their biological activities against various pathogens and their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity)-related properties. This work has uncovered promising antimicrobial activities against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Mycobacterium tuberculosis. Notably, one derivative exhibited superior activity against MRSA isolates compared to ampicillin. Additionally, these compounds have been evaluated for their cytotoxic effects and anti-inflammatory potential, demonstrating significant attenuation of lipopolysaccharide-induced NF-κB activation without notable cytotoxicity at relevant concentrations. The experimental and in silico approximation of lipophilicity values for these compounds, alongside a comprehensive evaluation of their structural analogs, provides valuable insights into their pharmacokinetic profiles and potential as therapeutic agents (Kos et al., 2020).

properties

IUPAC Name |

(E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2NO2/c17-16(18)21-14-9-7-13(8-10-14)19-15(20)11-6-12-4-2-1-3-5-12/h1-11,16H,(H,19,20)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHVTNYMQVVLKM-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

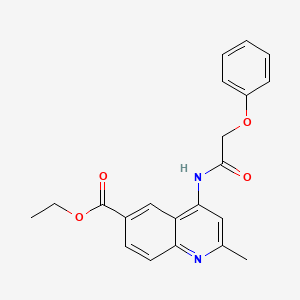

![Tert-butyl 3-[(prop-2-enoylamino)methyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2979715.png)

![2-Oxabicyclo[2.1.1]hexan-4-ylmethanol](/img/structure/B2979718.png)

![t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B2979722.png)

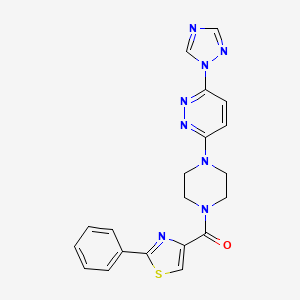

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2979725.png)

![ethyl 4-[3-[(4-methylphenyl)sulfonyl]-4-oxocinnolin-1(4H)-yl]benzoate](/img/structure/B2979728.png)

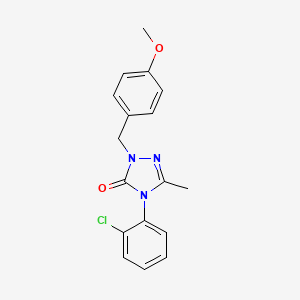

![2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2979737.png)